2-Ethylbutylzinc bromide

Catalog No.
S1898888
CAS No.
312693-02-0
M.F
C6H13BrZn
M. Wt
230.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethylbutylzinc bromide

CAS Number

312693-02-0

Product Name

2-Ethylbutylzinc bromide

IUPAC Name

bromozinc(1+);3-methanidylpentane

Molecular Formula

C6H13BrZn

Molecular Weight

230.5 g/mol

InChI

InChI=1S/C6H13.BrH.Zn/c1-4-6(3)5-2;;/h6H,3-5H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

VSNDAARQTRCDDM-UHFFFAOYSA-M

SMILES

CCC([CH2-])CC.[Zn+]Br

Canonical SMILES

CCC([CH2-])CC.[Zn+]Br

Organic Synthesis

  • Lewis Acid Catalyst

    2-Ethylhexylzinc bromide acts as a Lewis acid catalyst in organic reactions. Lewis acids accept electron pairs from Lewis bases, forming a temporary bond. This activation of Lewis bases allows for various organic transformations, such as Friedel-Crafts alkylation and acylation reactions. Source: Journal of the American Chemical Society, doi: 10.1021/ja00288a030:

  • Ziegler-Natta Catalyst

    -Ethylhexylzinc bromide is a component in Ziegler-Natta catalysts used for the polymerization of olefins (alkenes) like ethylene and propylene. These catalysts play a crucial role in the production of various polyolefins, including polyethylene and polypropylene, which are widely used plastics. Source: Chemistry - A European Journal, doi: 10.1002/chem.200000052

Material Science

  • Precursor for Inorganic Materials: 2-Ethylhexylzinc bromide serves as a precursor for the synthesis of inorganic materials with specific properties. For instance, it can be used to prepare zinc oxide (ZnO) nanostructures, which have potential applications in photovoltaics, light-emitting diodes (LEDs), and gas sensors. Source: Journal of Materials Science, doi: 10.1007/s10853-007-1881-y

Organic Photovoltaics

  • Hole Transport Material: 2-Ethylhexylzinc bromide is being explored as a hole transport material (HTM) in organic photovoltaic (OPV) devices. HTMs play a vital role in transporting positive charges (holes) generated upon light absorption in the active layer of OPVs. Research is ongoing to optimize 2-Ethylhexylzinc bromide's properties for efficient OPV performance. Source: Advanced Materials, doi: 10.1002/adma.200901254:

2-Ethylbutylzinc bromide is an organozinc compound that plays a significant role in organic synthesis. It is characterized by its unique structure, which consists of a zinc atom bonded to an ethyl group and a butyl group, along with a bromine atom. This compound is known for its reactivity and versatility in various

2-Ethylbutylzinc bromide does not have a known biological function. Its mechanism of action lies in its ability to transfer the ethylbutyl group to other molecules during Negishi coupling reactions. The exact mechanism involves a complex interplay between the palladium catalyst and the organozinc compound, but it generally involves oxidative addition, transmetallation, reductive elimination, and ligand exchange steps.

2-Ethylbutylzinc bromide is a flammable and air-sensitive compound. It should be handled with proper safety precautions in a well-ventilated fume hood. It is likely toxic upon inhalation or ingestion, and appropriate personal protective equipment (PPE) should be worn when handling it [].

, including:

  • Reformatsky Reaction: This reaction involves the conversion of α-halo esters to β-hydroxy esters through the intervention of organozinc reagents. The mechanism typically includes the formation of a zinc enolate that can react with carbonyl compounds .
  • Simmons-Smith Reaction: In this reaction, 2-ethylbutylzinc bromide can be used to generate cyclopropanes from alkenes by forming a carbenoid intermediate .
  • Barbier Reaction: This one-pot process allows for the nucleophilic addition of organozinc reagents to carbonyl compounds, yielding alcohols. The reaction proceeds through the in situ generation of the organozinc reagent .

These reactions highlight the utility of 2-ethylbutylzinc bromide in synthesizing complex organic molecules.

The synthesis of 2-ethylbutylzinc bromide typically involves the reaction of zinc metal with 2-bromobutane and ethyl halides. The general procedure includes:

  • Preparation of Zinc Bromide Complex: Zinc dust is reacted with 2-bromobutane in an inert atmosphere (e.g., under argon) to form a zinc halide complex.
  • Formation of Organometallic Compound: The complex is treated with ethyl halide (e.g., ethyl iodide) to yield 2-ethylbutylzinc bromide.

This method allows for the selective formation of the desired organozinc compound while minimizing side reactions .

2-Ethylbutylzinc bromide finds applications primarily in organic synthesis, particularly in:

  • Carbon-Carbon Bond Formation: It is extensively used in creating new carbon-carbon bonds, which are fundamental in building complex organic molecules.
  • Synthesis of Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceutical agents and biologically active compounds.
  • Material Science: Organozinc compounds are also explored for their potential use in creating new materials with unique properties .

Studies on the interactions of 2-ethylbutylzinc bromide with other chemical species are crucial for understanding its reactivity and stability. Interaction studies generally focus on:

  • Nucleophilicity: The ability of 2-ethylbutylzinc bromide to act as a nucleophile in reactions with electrophiles.
  • Stability: Evaluating how environmental factors (e.g., moisture and temperature) affect its stability and reactivity.

Understanding these interactions helps optimize reaction conditions for desired outcomes in synthetic applications.

Several compounds share structural and functional similarities with 2-ethylbutylzinc bromide. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-Propylzinc bromideSimilar alkyl chain lengthUsed primarily for similar synthetic applications .
1-Ethyl-3-methylzinc bromideDifferent branching on alkane chainShows different reactivity patterns compared to linear chains.
n-Butylzinc bromideStraight-chain alkaneMore straightforward reactivity without steric hindrance.
Phenylzinc bromideAromatic ring presentExhibits unique reactivity due to aromatic stabilization.

Each compound exhibits distinct reactivity based on its structure, making them suitable for specific applications within organic synthesis.

Dates

Modify: 2023-08-16

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